富马酸

描述

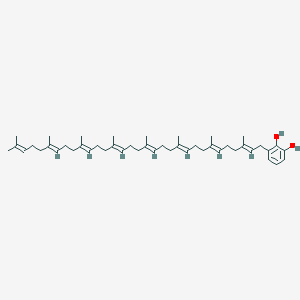

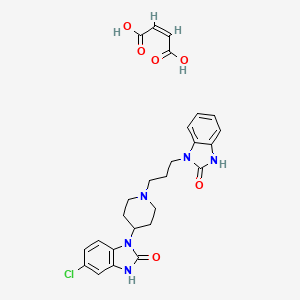

Fumaric acid is an organic compound with the formula HO2CCH=CHCO2H12. It is a white solid and occurs widely in nature12. It has a fruit-like taste and has been used as a food additive1. The salts and esters are known as fumarates1.

Synthesis Analysis

Fumaric acid is produced on a large scale by the petrochemical route3. It is produced by thermal or catalytic irreversible isomerization from maleic acid obtained from its anhydride by heating in the presence of water3. An alternative process starts from n-butane, using vanadyl pyrophosphate (VO)2P2O5 as a catalyst3.

Molecular Structure Analysis

Fumaric acid is an unsaturated dicarboxylic acid and its molecular structure comprises a conjugated system of double bonds, leading to interesting chemical behavior4. The IUPAC name for fumaric acid is (E)-butenedioic acid, denoting its trans isomeric form4.

Chemical Reactions Analysis

Fumaric acid is formed by the oxidation form succinate by the enzyme succinate dehydrogenase5. It is then converted to malate catalyzing by the enzyme named fumarase5.

Physical And Chemical Properties Analysis

Fumaric acid is a crystalline solid which appears as colorless or white in color8. Its melting point is 287 degrees C8. Its density is 1.635 gram per cubic cm8. It is not hygroscopic and the pH of fumaric Acid is 3.199.

科学研究应用

1.治疗多发性硬化症和银屑病

富马酸,柠檬酸循环的产物,用于富马酸酯(FAE)中以治疗多发性硬化症(MS)和银屑病。FAE 表现出免疫调节作用,减少外周 CD4+ 和 CD8+ T 淋巴细胞,并抑制人内皮细胞中核因子 kappa B (NF-κB) 依赖性转录。临床研究表明,用改良的富马酸酯 BG-12 治疗复发缓解型多发性硬化症患者,钆增强病灶显着减少 (Moharregh-Khiabani 等,2009)。此外,FAE 已证明在治疗自身免疫性心肌炎和缺血再灌注方面有效,并且作为针对 HIV 相关神经认知障碍的潜在神经保护剂 (Das 等,2016)。

2.生物医学和组织工程应用

富马酸及其衍生物已被用于制造组织工程的可生物降解支架,并作为药物输送载体的基质成分。这些应用有望输送关键药物分子 (Das 等,2016)。

3.pH 响应型智能材料开发

富马酸衍生物可以在紫外光照射下转化为顺式异构体马来酰胺酸衍生物,仅在光异构化后在酸性 pH 值下表现出 pH 响应性降解性。这一特性对于开发生物医学应用中的多信号响应型智能材料至关重要 (Choi 等,2014)。

4.富马酸生物合成和工业应用

富马酸的生物合成途径已被探索用于工业中的可持续和生态友好的生产。例如,在酿酒酵母中外源性引入富马酸生物合成途径,证明了富马酸的产量显着提高,而富马酸是食品、药品和工业材料中的重要成分 (Xu 等,2012)。

5.肿瘤发生中的表观遗传修饰剂

富马酸已被确定为一种表观遗传修饰剂,可诱导癌细胞的上皮-间质转化 (EMT)。它抑制 Tet 介导的去甲基化,导致 EMT 相关转录因子的表达和迁移特性的增强。这表明它在细胞转化和肿瘤的侵袭性特征中的作用 (Sciacovelli 等,2016)。

6.抗菌应用

富马酸在酸性条件下对单核细胞增生李斯特菌表现出高抗菌活性,使其成为食品安全应用中去污和去除生物膜的潜在候选者 (Barnes & Karatzas, 2020)。

安全和危害

Fumaric acid appears as a colorless crystalline solid2. The primary hazard is the threat to the environment2. Immediate steps should be taken to limit spread to the environment2. It is combustible, though may be difficult to ignite2. It may cause skin irritation and may be harmful if swallowed10.

未来方向

Fumaric acid esters are attractive therapeutic candidates for other pathologies11. Their antioxidative, immunomodulatory and neuroprotective properties make fumarates attractive therapeutic candidates for other pathologies11. The exact working mechanisms of fumarates are, however, not fully understood11. Further elucidation of the mechanisms is required if these drugs are to be successfully repurposed for other diseases11.

属性

IUPAC Name |

(E)-4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumaramic acid | |

CAS RN |

2987-87-3, 557-24-4 | |

| Record name | Fumaramic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-carbamoylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)

![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)

![Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B1235630.png)

![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)